

Application Note: Analysis of HKB99-Induced Apoptosis by Flow Cytometry

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Compound of Interest

Compound Name: HKB99

Cat. No.: B10857083

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Audience: Researchers, scientists, and drug development professionals.

Introduction

HKB99 is a novel allosteric inhibitor of phosphoglycerate mutase 1 (PGAM1), an enzyme involved in glycolysis.^{[1][2][3][4][5]} Research has demonstrated that **HKB99** can suppress tumor growth and metastasis in non-small-cell lung cancer (NSCLC).^{[1][5][6]} A key mechanism of its anti-cancer activity is the induction of apoptosis.^{[1][3][4]} **HKB99** has been shown to increase oxidative stress and modulate multiple signaling pathways, including the activation of JNK/c-Jun and the suppression of AKT and ERK, leading to programmed cell death.^{[1][5][6]} This application note provides a detailed protocol for the quantitative analysis of apoptosis in cancer cells following treatment with **HKB99**, using the Annexin V and Propidium Iodide (PI) flow cytometry assay.

Principle of the Assay

During the early stages of apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane.^{[7][8][9]} Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify early apoptotic cells.^{[7][8][9]} Propidium Iodide (PI) is a fluorescent nucleic acid intercalating agent that is unable to cross the intact plasma membrane of live or early apoptotic cells. It can, however, penetrate the compromised membranes of late apoptotic and necrotic cells, staining the cellular DNA.^{[7][8][9]} By using Annexin V and PI in conjunction, flow cytometry can distinguish between four cell populations:

- Annexin V- / PI- : Live, healthy cells
- Annexin V+ / PI- : Early apoptotic cells
- Annexin V+ / PI+ : Late apoptotic or necrotic cells
- Annexin V- / PI+ : Necrotic cells (rarely observed)

Data Presentation

The following table represents example data obtained from a flow cytometry experiment analyzing apoptosis in NSCLC cells (e.g., A549) treated with varying concentrations of **HKB99** for 48 hours.

Treatment Group	Concentration (μM)	% Live Cells (Annexin V- / PI-)	% Early Apoptotic Cells (Annexin V+ / PI-)	% Late Apoptotic/Necrotic Cells (Annexin V+ / PI+)
Vehicle Control	0	95.2 ± 2.1	2.5 ± 0.5	2.3 ± 0.4
HKB99	1	85.6 ± 3.4	8.9 ± 1.2	5.5 ± 0.9
HKB99	5	62.3 ± 4.5	25.4 ± 3.1	12.3 ± 2.2
HKB99	10	35.8 ± 5.1	40.1 ± 4.8	24.1 ± 3.7
Staurosporine (Positive Control)	1	15.4 ± 2.8	45.2 ± 5.3	39.4 ± 4.9

Experimental Protocols

Materials and Reagents

- **HKB99**
- NSCLC cell line (e.g., PC9, A549, HCC827)[1][2]
- Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

- Phosphate-Buffered Saline (PBS), Ca^{2+} / Mg^{2+} free
- Trypsin-EDTA
- Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and 10X Binding Buffer)
- Flow cytometry tubes
- Flow cytometer

Cell Culture and HKB99 Treatment

- Seed NSCLC cells in a 6-well plate at a density of $2\text{-}5 \times 10^5$ cells per well in complete culture medium.
- Incubate the cells at 37°C in a humidified atmosphere with 5% CO_2 until they reach approximately 70-80% confluency.
- Prepare stock solutions of **HKB99** in DMSO. Further dilute the stock in complete culture medium to achieve the desired final concentrations (e.g., 1 μM , 5 μM , 10 μM). Include a vehicle-only control (DMSO concentration matched to the highest **HKB99** dose).
- Remove the existing medium from the cells and replace it with the medium containing the different concentrations of **HKB99** or the vehicle control.
- Incubate the cells for the desired treatment period (e.g., 24, 48, or 72 hours).^[1]

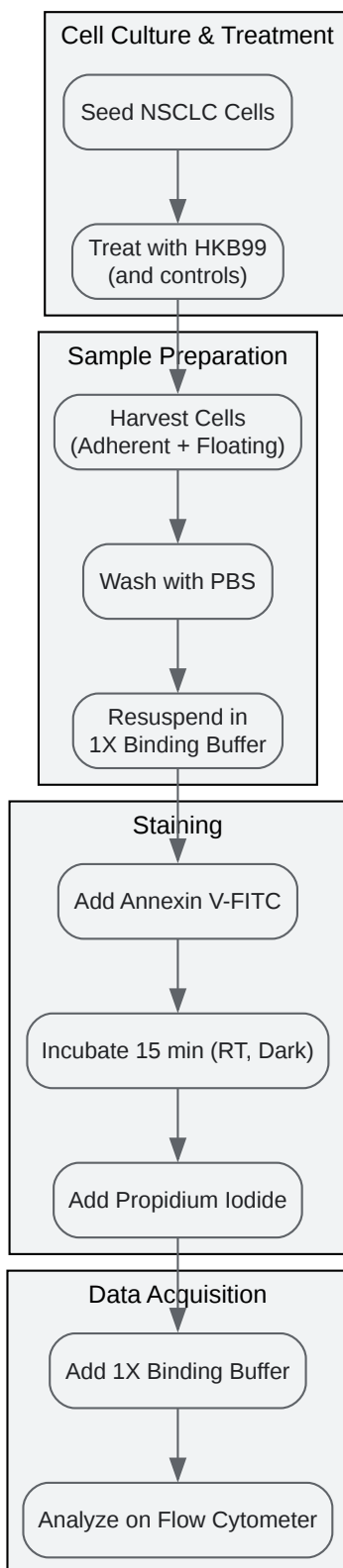
Annexin V/PI Staining Protocol

- Cell Harvesting:
 - Carefully collect the culture medium from each well, which contains floating (potentially apoptotic) cells, into separate centrifuge tubes.
 - Wash the adherent cells with PBS.

- Add Trypsin-EDTA to detach the adherent cells. Once detached, neutralize the trypsin with complete medium and combine these cells with the corresponding supernatant collected in the first step.
- Cell Washing:
 - Centrifuge the cell suspension at 300-400 x g for 5 minutes.[\[10\]](#)
 - Discard the supernatant and wash the cell pellet once with cold PBS.
 - Centrifuge again and discard the supernatant.
- Staining:
 - Prepare 1X Binding Buffer by diluting the 10X stock with deionized water.[\[10\]](#)
 - Resuspend the cell pellet in 100 μ L of 1X Binding Buffer. The recommended cell concentration is 1×10^6 cells/mL.
 - Add 5 μ L of Annexin V-FITC to the cell suspension.
 - Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[\[11\]](#)
 - Add 5 μ L of Propidium Iodide.
- Flow Cytometry Analysis:
 - Add 400 μ L of 1X Binding Buffer to each tube.[\[11\]](#)
 - Analyze the samples immediately (within 1 hour) on a flow cytometer.
 - Use unstained, Annexin V-FITC only, and PI only stained cells to set up compensation and gates correctly.[\[7\]](#)

Visualizations

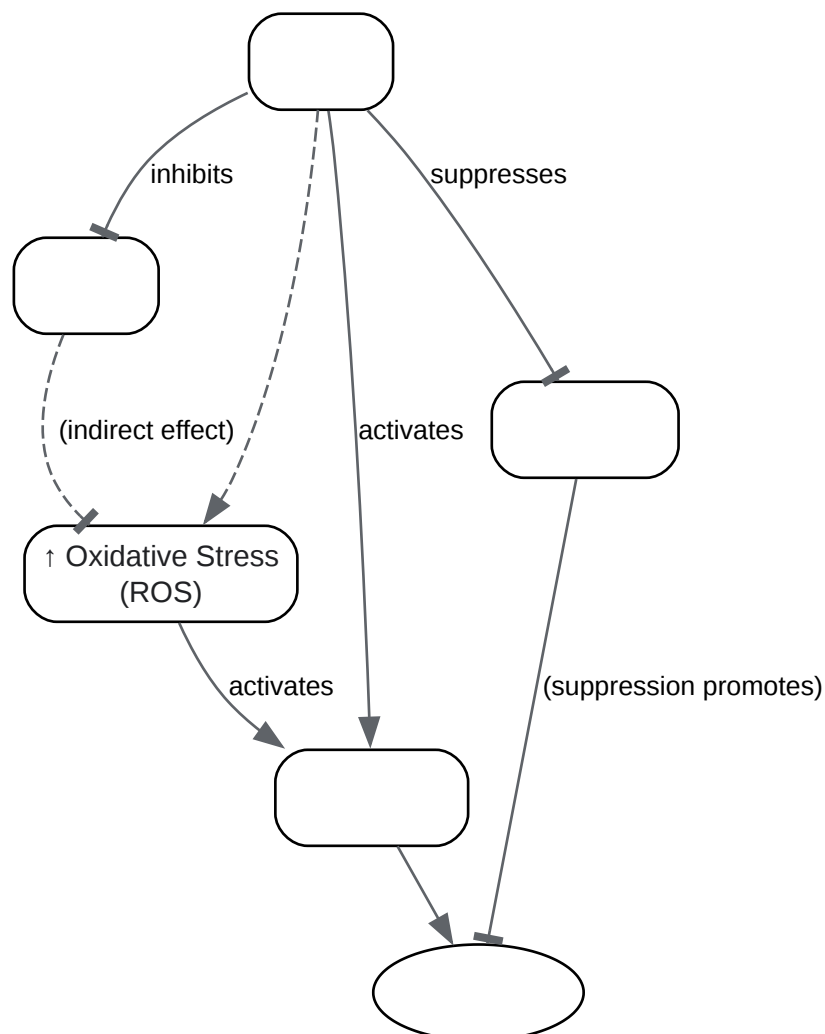
Experimental Workflow Diagram



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Caption: Workflow for Apoptosis Analysis using Annexin V/PI Staining.

HKB99-Induced Apoptosis Signaling Pathway



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Caption: **HKB99** Mechanism of Apoptosis Induction.

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References

- 1. medchemexpress.com [medchemexpress.com]

- 2. sbyireview.com [sbyireview.com]
- 3. HKB99, an allosteric inhibitor of phosphoglycerate mutase 1, suppresses invasive pseudopodia formation and upregulates plasminogen activator inhibitor-2 in erlotinib-resistant non-small cell lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. HKB99, an allosteric inhibitor of phosphoglycerate mutase 1, suppresses invasive pseudopodia formation and upregulates plasminogen activator inhibitor-2 in erlotinib-resistant non-small cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Novel Allosteric Inhibitor of Phosphoglycerate Mutase 1 Suppresses Growth and Metastasis of Non-Small-Cell Lung Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 8. semanticscholar.org [semanticscholar.org]
- 9. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
- 11. bosterbio.com [bosterbio.com]
- To cite this document: BenchChem. [Application Note: Analysis of HKB99-Induced Apoptosis by Flow Cytometry]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b10857083#flow-cytometry-analysis-of-apoptosis-after-hkb99-treatment>]

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